molecular formula C16H12Cl2N2O B5793668 2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol

2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol

Cat. No.: B5793668
M. Wt: 319.2 g/mol
InChI Key: HIIQBCNXDVRXTR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol is a synthetic organic compound with the molecular formula C16H12Cl2N2O. It is characterized by the presence of two chlorine atoms, a quinoline moiety, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol typically involves the reaction of 2,4-dichloro-6-formylphenol with 8-aminoquinoline under specific conditions. The reaction is usually carried out in a solvent such as methanol or acetone, and the product is purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol is unique due to the presence of both the quinoline and phenol groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form coordination complexes with metal ions further distinguishes it from similar compounds .

Properties

IUPAC Name

2,4-dichloro-6-[(quinolin-8-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c17-12-7-11(16(21)13(18)8-12)9-20-14-5-1-3-10-4-2-6-19-15(10)14/h1-8,20-21H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIQBCNXDVRXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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